molecular formula C13H9F3N2O2 B11676728 N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide

N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide

Cat. No.: B11676728
M. Wt: 282.22 g/mol
InChI Key: WBVZPRIDFPSZLC-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide is a chemical compound known for its unique structure and properties It features a furan ring attached to a carbohydrazide group, with a trifluoromethylphenyl group linked via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 4-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The furan ring and the trifluoromethyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-carbohydrazide derivatives.

Scientific Research Applications

N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[3-(Trifluoromethyl)phenyl]methylidene]thiophene-2-carbohydrazide
  • N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Uniqueness

N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide is unique due to its specific combination of a furan ring and a trifluoromethylphenyl group. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C13H9F3N2O2

Molecular Weight

282.22 g/mol

IUPAC Name

N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)10-5-3-9(4-6-10)8-17-18-12(19)11-2-1-7-20-11/h1-8H,(H,18,19)/b17-8+

InChI Key

WBVZPRIDFPSZLC-CAOOACKPSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=COC(=C1)C(=O)NN=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.